molecular formula C6H9N3 B042788 2,5-Dimethylpyrimidin-4-amine CAS No. 73-70-1

2,5-Dimethylpyrimidin-4-amine

Cat. No. B042788
CAS RN: 73-70-1
M. Wt: 123.16 g/mol
InChI Key: UXKNAXNFIYFMIB-UHFFFAOYSA-N
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Description

2,5-Dimethylpyrimidin-4-amine is a chemical compound belonging to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds with a structure similar to benzene, containing two nitrogen atoms at positions 1 and 3 in the ring. This compound is of interest due to its structural similarity to biologically active molecules and its potential utility in various chemical syntheses and applications.

Synthesis Analysis

The synthesis of pyrimidin-4-amine derivatives often involves cyclization reactions and can be influenced by the substitution patterns on the pyrimidine ring. For example, a study on the synthesis of related pyrimidine derivatives involves cyclization of substituted semicarbazides in the presence of metal nitrates, showcasing a method to introduce various substituents onto the pyrimidine ring (Repich, Savytskyi, Orysyk, & Pekhnyo, 2017).

Scientific Research Applications

  • Pharmaceuticals : Pyrimidine derivatives like 2,5-Dimethylpyrimidin-4-amine are targeted for pharmaceutical applications due to their potential in improving drug action through hydrogen bonding processes (Rajam et al., 2017).

  • Antifungal Agents : Derivatives of dimethylpyrimidin have shown biological activity and potential as useful antifungal agents, particularly against fungi like Aspergillus terreus and Aspergillus niger (Jafar et al., 2017).

  • Chemotherapy : Some pyrimidin-amine derivatives have been investigated for their potential in chemotherapy, with studies on their effectiveness as amplifiers of phleomycin (Kowalewski et al., 1981).

  • Crystallography : Research has been done on the crystalline structures of various pyrimidine derivatives, which is crucial for understanding their chemical properties and potential applications (Repich et al., 2017).

  • Neurotoxicity : Studies have found that certain pyrimidine derivatives like 2,5-hexanedione can increase neurotoxicity, which is important for understanding their safe use (Anthony et al., 1983).

  • Antifolate Inhibitors : Some pyrimidine compounds have shown potential as nonpolyglutamatable inhibitors of thymidylate synthase, which is significant for the treatment of diseases like Pneumocystis carinii (Gangjee et al., 1999).

  • Nucleic Acid Dynamics : Amine-Imine tautomerism in pyrimidine derivatives affects nucleic acid structure and dynamics, which can contribute to mutation rates (Hasanein & Senior, 2011).

  • Synthesis of Heterocyclic Compounds : Pyrimidine derivatives have been used in the synthesis of various heterocyclic compounds, which is important for the development of new drugs and materials (Prezent et al., 2020).

  • Anti-Inflammatory Applications : Some pyrimidine-2-amine derivatives have shown potential in reducing inflammation in skin diseases (Kumar et al., 2017).

  • Chemical Synthesis : Various studies have focused on the synthesis of pyrimidine derivatives and their applications in chemical processes (Shestakov et al., 2011; Hamama et al., 2012; Xiang et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be hazardous . It may be harmful if swallowed or inhaled, and it can cause skin and eye irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/v

properties

IUPAC Name

2,5-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3/c1-4-3-8-5(2)9-6(4)7/h3H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXKNAXNFIYFMIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90332201
Record name 2,5-DIMETHYLPYRIMIDIN-4-AMINE
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylpyrimidin-4-amine

CAS RN

73-70-1, 12240-04-9
Record name 2,5-Dimethyl-4-pyrimidinamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Dimethylpyrimidin-4-amine
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Record name 2,5-DIMETHYLPYRIMIDIN-4-AMINE
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Record name C.I. Direct Violet 48:1
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Record name 2,5-DIMETHYLPYRIMIDIN-4-AMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Choudhary, K Kaku, AJ Robles, E Hamel… - Bioorganic & Medicinal …, 2023 - Elsevier
Complex natural products that bind to tubulin/microtubules come under the broad category of microtubule binding agents. The design of simplified analogs of previously reported bicyclic…
Number of citations: 3 www.sciencedirect.com
EV Soriano, KR Rajashankar, JW Hanes, S Bale… - Biochemistry, 2008 - ACS Publications
ATP-binding cassette (ABC) transporters are responsible for the transport of a wide variety of water-soluble molecules and ions into prokaryotic cells. In Gram-negative bacteria, …
Number of citations: 55 pubs.acs.org
林慧明 - 2013 - tdr.lib.ntu.edu.tw
美國科學技術委員會(United States National Research Council)指出,奈米技術將成為下一次 工業革命的核心,且先前研究指出,奈米顆粒會引發發炎反應,並與心血管等系統性疾病有關.奈米…
Number of citations: 2 tdr.lib.ntu.edu.tw

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